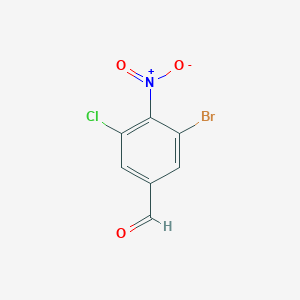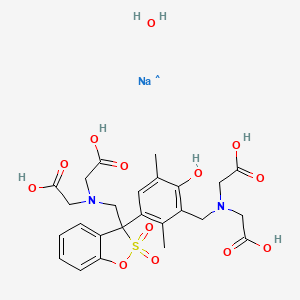
CID 123134392
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylxylenol blue is a chemical compound known for its use as a metallochromic indicator in chelatometric assays. It is a member of the sulfonephthalein dye family and is used to determine the presence of various metal ions, including scandium and lanthanides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylxylenol blue can be synthesized through the reaction of p-xylenol with formaldehyde and sodium bisulfite, followed by the addition of ethylenediaminetetraacetic acid (EDTA). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of methylxylenol blue involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the removal of impurities and yields a product with high purity .
Types of Reactions:
Oxidation: Methylxylenol blue can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to changes in its color properties.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonephthalein derivatives, while reduction may result in the formation of reduced sulfonephthalein compounds .
Scientific Research Applications
Methylxylenol blue has a wide range of applications in scientific research:
Chemistry: Used as an indicator in chelatometric titrations to determine metal ion concentrations.
Biology: Employed in various assays to study metal ion interactions with biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes and pigments
Mechanism of Action
The mechanism of action of methylxylenol blue involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its carboxyl and sulfonate groups. This interaction results in a color change, which is used to indicate the presence and concentration of specific metal ions .
Comparison with Similar Compounds
Methylthymol blue: Another sulfonephthalein dye used as a metallochromic indicator.
Bromothymol blue: A pH indicator with similar structural features.
Phenol red: A pH indicator used in cell culture media
Uniqueness: Methylxylenol blue is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in chelatometric assays. Its high sensitivity and specificity for certain metal ions set it apart from other similar compounds .
Properties
Molecular Formula |
C25H30N2NaO13S |
|---|---|
Molecular Weight |
621.6 g/mol |
InChI |
InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2 |
InChI Key |
NHDTXEGRWRPXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


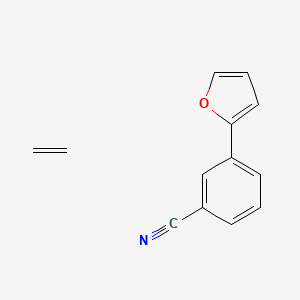
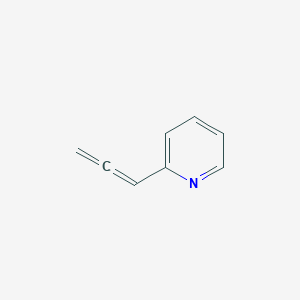
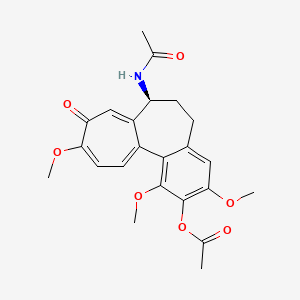
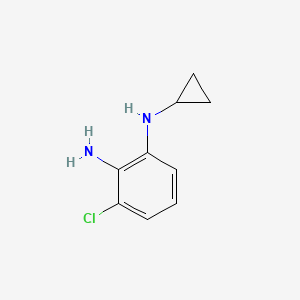

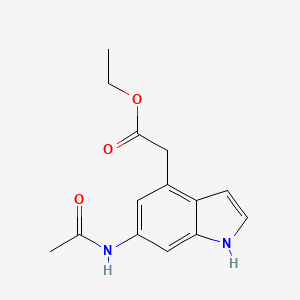
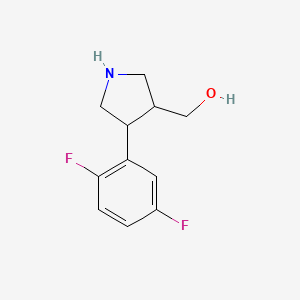
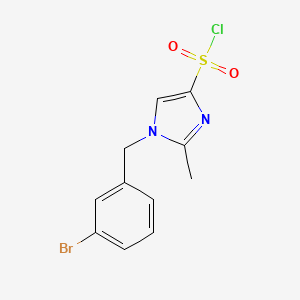
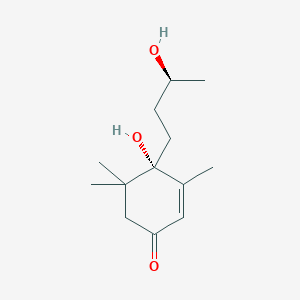
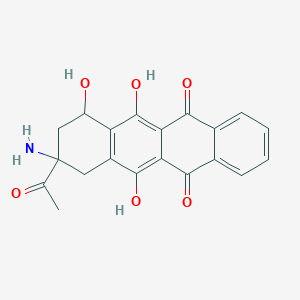
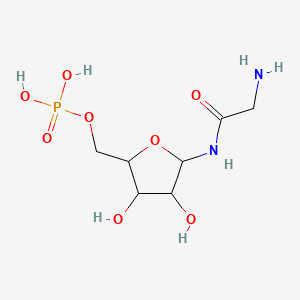
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
